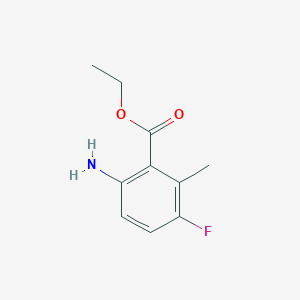

![molecular formula C18H16N4O2S B2538395 2-[(6-苄基-5-羟基-1,2,4-三嗪-3-基)硫代基]-N-苯基乙酰胺 CAS No. 898611-70-6](/img/structure/B2538395.png)

2-[(6-苄基-5-羟基-1,2,4-三嗪-3-基)硫代基]-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

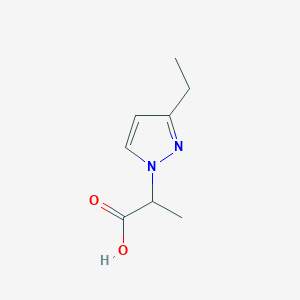

The synthesis of compounds related to 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves multi-step reactions that result in the formation of heterocyclic structures with potential biological activity. In one study, the synthesis process begins with the conversion of phenyl acetic acid into an ester, followed by transformation into a hydrazide, and finally cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Another related compound, 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide, is synthesized by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in a polyethylene glycol (PEG-400) medium . These methods are noted for their good yields, minimal pollution, simplicity, and environmental friendliness .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are employed to fully establish the structures . These techniques ensure that the desired compounds are obtained and that their molecular frameworks are correctly identified, which is crucial for understanding their potential interactions and activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where each step transforms the molecule and introduces new functional groups that contribute to the final heterocyclic compound. The use of reagents such as bromoacetyl bromide, N,N-dimethylformamide (DMF), and sodium hydride (NaH) indicates that substitution reactions are key to the synthesis process . The reactions are carefully controlled to achieve the desired N-substitution on the heterocyclic core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Heterocyclic compounds with sulfanyl and acetamide groups are likely to exhibit a range of solubilities depending on the solvent, and their melting points can provide insight into their purity. The presence of aromatic rings suggests potential for pi-pi interactions, which could affect their chemical behavior and biological activity.

Biological Activity

The synthesized compounds are screened for biological activity, particularly for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The compounds demonstrate relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's . This suggests that the synthesized compounds may have potential therapeutic applications.

科学研究应用

酶代谢和药物开发

对新型抗抑郁药的研究,例如 Lu AA21004,强调了理解复杂分子的酶代谢的重要性。Hvenegaard 等人(2012 年)的研究确定了负责 Lu AA21004 氧化代谢的细胞色素 P450 酶,揭示了一条详细的代谢途径,包括各种代谢物的形成。这项研究有助于预测药物相互作用和优化治疗效果,强调了酶学研究在药物开发中的关键作用 Hvenegaard 等人,2012 年。

对碳酸酐酶的抑制效应

设计磺酰胺衍生物以抑制碳酸酐酶同工型的研究证明了靶向特定酶的治疗潜力。Havránková 等人(2018 年)合成了一系列 s-三嗪衍生物,显示出对碳酸酐酶 I、II 和 IX 的显着抑制作用。这些发现表明在开发非常规抗癌药物中的应用,特别是通过利用碳酸酐酶 IX 的缺氧诱导表达 Havránková 等人,2018 年。

抗菌和溶血活性

Rehman 等人(2016 年)合成了 2-{(5-苯基-1,3,4-恶二唑-2-基)硫代基}乙酰胺的 N-取代衍生物,探索了这些化合物的抗菌和溶血活性。他们的研究表明,这些衍生物表现出可变的抗菌效果,某些化合物显示出显着的活性。这项工作有助于寻找毒性较低的新型抗菌剂,突出了药物发现中疗效和安全性之间的平衡 Rehman 等人,2016 年。

缓蚀

Hu 等人(2016 年)对苯并噻唑衍生物在碳钢上缓蚀的研究证明了三嗪衍生物在工业环境中的更广泛应用。他们的研究表明,这些化合物提供了增强的稳定性和抑制效率,有可能为各种工业应用带来改进的材料 Hu 等人,2016 年。

安全和危害

未来方向

作用机制

Target of Action

The compound contains a 1,2,4-triazine ring, which is a common structural motif in various bioactive compounds. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. Generally, compounds with a 1,2,4-triazine ring can form non-covalent interactions (such as hydrogen bonding and π-π stacking) with their targets, leading to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the flux through that pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would depend on various factors, including its chemical structure and the route of administration. For example, the presence of a phenyl ring could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the downstream effects of modulating that target .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPIWUWTCXBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

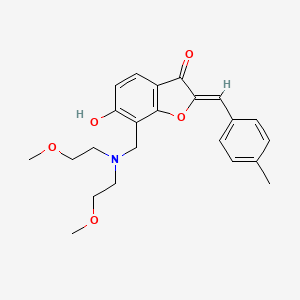

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)

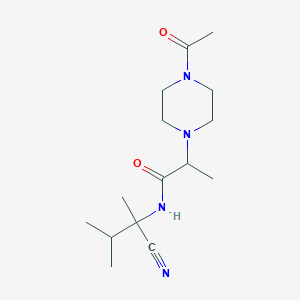

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)

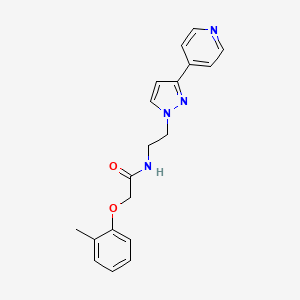

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)